Cas no 54287-92-2 (Ethyl pyridin-4-ylcarbamate)
Ethyl pyridin-4-ylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl pyridin-4-ylcarbamate
- ethyl N-pyridin-4-ylcarbamate
- Carbamic acid, N-4-pyridinyl-, ethyl ester
- ethyl 2-aminopyridin-4-ylcarbamate
- PYRIDIN-4-YL-CARBAMIC ACID ETHYL ESTER
- 4-(Ethoxycarbonylamino)pyridine
- Ethyl (4-pyridinyl)carbamate
- Ethyl 4-pyridinecarbamate
- 4-Pyridinecarbamic acid ethyl ester
- ethyl 4-pyridylcarbamate
- ethyl 4-pyridinylcarbamate
- ethyl N-(pyridin-4-yl)carbamate
- 4-Pyridylurethan
- 4-Ethoxycarbonylaminopyridine
- Oprea1_036730
- RPJQHJLOMYJUHA-UHFFFAOYSA-N
- N4-pyridinylcarbamic acid ethyl ester
- pyri
- SR-01000395792-1
- Ethylpyridin-4-ylcarbamate
- SB52484
- SCHEMBL3836378
- DTXSID70354209
- CS-0028344
- F21286
- AKOS001581109
- DB-032428
- 54287-92-2
- SR-01000395792
- Carbamic acid,N-4-pyridinyl-,ethyl ester
- CS-13373
-
- MDL: MFCD00160359
- Inchi: 1S/C8H10N2O2/c1-2-12-8(11)10-7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H,9,10,11)
- InChI Key: RPJQHJLOMYJUHA-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CN=CC=1)=O)CC
Computed Properties
- Exact Mass: 166.074227566g/mol
- Monoisotopic Mass: 166.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 51.2
Experimental Properties
- Density: 1.198
- Melting Point: 130-131 ºC
- Boiling Point: 229 ºC
- Flash Point: 92 ºC
Ethyl pyridin-4-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029187061-1g |
Ethyl pyridin-4-ylcarbamate |
54287-92-2 | 95% | 1g |
$312.00 | 2023-09-01 | |
| Alichem | A029187061-5g |
Ethyl pyridin-4-ylcarbamate |
54287-92-2 | 95% | 5g |
$936.00 | 2023-09-01 | |
| Chemenu | CM133292-1g |
ethyl pyridin-4-ylcarbamate |
54287-92-2 | 95% | 1g |
$281 | 2021-08-05 | |
| Chemenu | CM133292-5g |
ethyl pyridin-4-ylcarbamate |
54287-92-2 | 95% | 5g |
$842 | 2021-08-05 | |
| Chemenu | CM133292-5g |
ethyl pyridin-4-ylcarbamate |
54287-92-2 | 95%+ | 5g |
$64 | 2023-02-18 | |
| Chemenu | CM133292-10g |
ethyl pyridin-4-ylcarbamate |
54287-92-2 | 95%+ | 10g |
$109 | 2023-02-18 | |
| eNovation Chemicals LLC | D765926-25g |
Carbamic acid, N-4-pyridinyl-, ethyl ester |
54287-92-2 | 97% | 25g |
$125 | 2024-06-06 | |
| eNovation Chemicals LLC | D765926-100g |
Carbamic acid, N-4-pyridinyl-, ethyl ester |
54287-92-2 | 97% | 100g |
$435 | 2023-05-17 | |
| Aaron | AR00DJ9Y-1g |
Carbamic acid, N-4-pyridinyl-, ethyl ester |
54287-92-2 | 97% | 1g |
$4.00 | 2025-02-10 | |
| Aaron | AR00DJ9Y-5g |
Carbamic acid, N-4-pyridinyl-, ethyl ester |
54287-92-2 | 97% | 5g |
$15.00 | 2025-02-10 |
Ethyl pyridin-4-ylcarbamate Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Ethyl pyridin-4-ylcarbamate
Ethyl pyridin-4-ylcarbamate (CAS No. 54287-92-2): A Comprehensive Overview of Its Properties and Applications
Ethyl pyridin-4-ylcarbamate, with the CAS number 54287-92-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, also referred to as 4-pyridyl carbamate ethyl ester, belongs to the class of pyridine derivatives, which are known for their versatile applications in medicinal chemistry and material science. The unique structural features of Ethyl pyridin-4-ylcarbamate, including its carbamate functional group and pyridine ring, contribute to its reactivity and potential utility in various industrial and scientific domains.
In recent years, the demand for pyridine-based compounds like Ethyl pyridin-4-ylcarbamate has surged due to their role in the development of novel drug intermediates and biologically active molecules. Researchers are particularly interested in its potential as a building block for pharmaceuticals, given its ability to interact with biological targets. For instance, carbamate derivatives are often explored for their enzyme inhibition properties, making them candidates for therapeutic agents. This aligns with the growing trend of precision medicine and targeted drug delivery systems, which dominate current biomedical discussions.
From a synthetic chemistry perspective, Ethyl pyridin-4-ylcarbamate is valued for its ease of modification and compatibility with cross-coupling reactions. Its pyridin-4-yl moiety allows for further functionalization, enabling the creation of more complex structures. This adaptability is crucial in fields like catalysis and polymer chemistry, where tailored molecules are essential for optimizing performance. Additionally, the compound's stability under standard conditions makes it a reliable choice for laboratory-scale experiments and industrial processes alike.
Environmental and safety considerations are also critical when discussing Ethyl pyridin-4-ylcarbamate. While it is not classified as a hazardous substance, proper handling protocols are recommended to ensure workplace safety. The compound's biodegradability profile and low ecotoxicity are often highlighted in sustainability-focused research, addressing the increasing consumer demand for eco-friendly chemicals. This aspect resonates with the global push toward green chemistry and sustainable manufacturing practices, which are frequently searched topics in academic and industrial circles.
Another area of interest is the analytical characterization of Ethyl pyridin-4-ylcarbamate. Advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to verify its purity and structural integrity. These methods are essential for quality control, especially when the compound is used in pharmaceutical formulations or high-value chemical synthesis. The availability of detailed spectral data and reference standards further enhances its appeal to researchers and manufacturers.
Market trends indicate a steady rise in the procurement of Ethyl pyridin-4-ylcarbamate, driven by its applications in R&D laboratories and specialty chemical production. Suppliers often emphasize its high purity grades and batch-to-batch consistency, which are critical for reproducible results. Furthermore, the compound's role in academic research is underscored by its inclusion in studies exploring new synthetic pathways and molecular interactions.
In summary, Ethyl pyridin-4-ylcarbamate (CAS No. 54287-92-2) represents a multifaceted compound with broad applicability across scientific and industrial sectors. Its relevance to drug discovery, material science, and sustainable chemistry positions it as a valuable asset in contemporary research. As innovation continues to drive demand for specialized chemicals, this compound is likely to remain a focal point for future advancements.
54287-92-2 (Ethyl pyridin-4-ylcarbamate) Related Products
- 98400-69-2(4-(Boc-amino)pyridine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)